molecular formula C7H8Br3N B2847905 3,4-Bis(bromomethyl)pyridine hydrobromide CAS No. 1803611-21-3

3,4-Bis(bromomethyl)pyridine hydrobromide

Cat. No. B2847905
CAS RN: 1803611-21-3
M. Wt: 345.86
InChI Key: FJXULAXPLMTGHA-UHFFFAOYSA-N
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Description

3,4-Bis(bromomethyl)pyridine hydrobromide is a chemical compound with the CAS Number: 1803611-21-3 . It has a molecular weight of 345.86 and is typically stored at 4 degrees Celsius . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7Br2N.BrH/c8-3-6-1-2-10-5-7 (6)4-9;/h1-2,5H,3-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder . and is soluble in water . The compound has a melting point range of 185.0 to 191.0 °C .

Scientific Research Applications

Hyperbranched Polyelectrolytes Synthesis

Monomers like 3,5-bis(bromomethyl)pyridine hydrobromide have been utilized in the synthesis of new hyperbranched polyelectrolytes. These polymers are synthesized via poly(N-alkylation), and their structures and properties have been investigated, revealing insights into their potential applications in various domains, including material science and biotechnology. This exploration underscores the compound's utility in creating highly branched, functional polymers (Monmoton et al., 2008).

Ligand Synthesis for Metal Complexes

The compound serves as a key intermediate in synthesizing ligands for metal-binding domains. These ligands, when reacted with metal salts, form complexes that can have varied applications, from catalysis to the development of materials with unique electronic or photophysical properties. The synthesis of these complexes demonstrates the role of bis(bromomethyl)pyridine derivatives in creating intricate structures that are pivotal in inorganic and coordination chemistry (Tovee et al., 2010).

Catalytic Applications

Bis(imino)pyridine cobalt-catalyzed reactions, including alkene isomerization-hydroboration, illustrate the application of pyridine derivatives in catalysis. These reactions showcase the efficiency and selectivity of cobalt catalysts for hydroboration, underpinning the significance of bis(bromomethyl)pyridine hydrobromide derivatives in developing new catalytic methods that offer precise control over product formation (Obligacion & Chirik, 2013).

Antimicrobial Agents

The formation of water-soluble pincer silver(I)-carbene complexes from 2,6-bis(ethanolimidazolemethyl)pyridine hydroxide and similar compounds demonstrates the potential of bis(bromomethyl)pyridine derivatives in biomedical research. These complexes have shown improved bactericidal activities over traditional agents like silver nitrate, indicating their promise in developing new antimicrobial treatments (Melaiye et al., 2004).

Safety and Hazards

The compound is considered hazardous and has been assigned the signal word "Danger" . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3,4-bis(bromomethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N.BrH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXULAXPLMTGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803611-21-3
Record name 3,4-bis(bromomethyl)pyridine hydrobromide
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